1-(4-iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA is a complex organic compound that features a unique structure combining an iodophenyl group, a phenyl group, and a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA typically involves multiple steps:
Formation of the Triazoloazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step often involves electrophilic iodination using reagents such as iodine or N-iodosuccinimide.
Coupling Reactions: The final step involves coupling the iodophenyl and phenyl groups to the triazoloazepine core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents like acetone or acetonitrile, sometimes under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deiodinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl and triazoloazepine moieties may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA
- N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA
Uniqueness
Compared to its analogs, N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different interaction profiles with molecular targets, potentially resulting in distinct biological effects.
Properties
Molecular Formula |
C21H22IN5O |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H22IN5O/c22-16-10-12-18(13-11-16)27(21(28)23-17-7-3-1-4-8-17)15-20-25-24-19-9-5-2-6-14-26(19)20/h1,3-4,7-8,10-13H,2,5-6,9,14-15H2,(H,23,28) |
InChI Key |
DOCAEZFYNFYHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)I)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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